cis-2,4-Dimethyl-azetidine
Description
cis-2,4-Dimethyl-azetidine is a four-membered heterocyclic amine containing two methyl groups in a cis-configuration at the 2- and 4-positions of the azetidine ring. Azetidines, characterized by their strained four-membered ring structure, exhibit unique reactivity due to ring strain and conformational constraints. The cis-2,4-dimethyl substitution introduces steric and electronic effects that influence its chemical behavior, including nucleophilicity, stability, and interactions in supramolecular systems.
Properties
IUPAC Name |
(2S,4R)-2,4-dimethylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIDADKMTAZBST-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,4-Dimethyl-azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . This reaction yields the desired azetidine derivative in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: cis-2,4-Dimethyl-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis and Properties
cis-2,4-Dimethyl-azetidine serves as a building block for synthesizing more complex molecules and polymers. Its unique cis configuration and substitution pattern contribute to distinct chemical and physical properties that make it valuable in synthetic chemistry. The compound can be synthesized through various methods, including cyclization reactions involving suitable precursors under controlled conditions, such as the [2+2] cycloaddition reaction with ethyl 2,3-butadienoate and cyclic ketimine in the presence of a catalyst like DABCO.
Chemistry
- Ligands in Catalysis : this compound has been utilized as a ligand in copper-catalyzed reactions, such as the Henry reaction. Studies have shown that ligands derived from this azetidine can enhance enantiomeric excess in product formation significantly, achieving over 99% enantiomeric excess under optimized conditions .
- Synthetic Versatility : The compound's strained ring structure allows it to participate in various reactions, including nucleophilic ring-opening and expansion reactions. This makes it a useful synthon for producing diverse nitrogen-containing compounds .
Biology
- Pharmacological Studies : Research indicates that derivatives of cis-2,4-dimethylazetidine can mimic the action of hallucinogenic agents like LSD. For example, lysergamides synthesized from this compound exhibited high affinity for serotonin receptors, suggesting potential applications in neuropharmacology .
- Enzyme Mechanism Studies : Due to its structural similarity to natural substrates, cis-2,4-dimethylazetidine is employed as a probe in studying enzyme mechanisms, helping elucidate how enzymes interact with substrates at a molecular level.
Industrial Applications
- Specialty Chemicals Production : The compound is used in the synthesis of specialty chemicals and materials with unique properties. Its ability to form stable complexes with biological molecules also positions it as a candidate for developing new materials.
Case Studies
Mechanism of Action
The mechanism of action of cis-2,4-Dimethyl-azetidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as a ligand for certain receptors, modulating their activity. The compound’s ring strain and electronic properties contribute to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of cis-2,4-dimethyl-azetidine are best understood in comparison to analogous cyclic amines, including cis-2,4-dimethylthiane , cis-2,6-dimethylpiperidine , and cis-2,5-dimethyl-pyrrolidine . Key distinctions arise from ring size, heteroatom composition, and stereoelectronic effects.
Ring Size and Strain
- This compound (4-membered ring) : The azetidine ring exhibits significant angle strain (~90° bond angles), enhancing reactivity in ring-opening reactions compared to larger rings. This strain is partially mitigated by the methyl groups’ steric bulk, which stabilizes specific conformers [10][14].
- cis-2,6-Dimethylpiperidine (6-membered ring) : Piperidine derivatives benefit from minimal ring strain (109.5° bond angles), enabling greater conformational flexibility. The cis-2,6-dimethyl substitution in piperidine induces axial-equatorial methyl interactions, affecting solubility and hydrogen-bonding capacity [15].
- cis-2,5-Dimethyl-pyrrolidine (5-membered ring) : Pyrrolidine’s intermediate ring strain allows for balanced reactivity. The cis-2,5-dimethyl configuration creates a puckered conformation, influencing its basicity and coordination chemistry [16].
Electronic and Steric Effects
- Heteroatom Influence : Replacing nitrogen with sulfur (e.g., cis-2,4-dimethylthiane ) reduces basicity but enhances lipophilicity. For example, cis-2,4-dimethylthiane (C₇H₁₄S, MW 130.25) exhibits a lower dipole moment compared to azetidine derivatives due to sulfur’s electronegativity [10].
- In contrast, cis-2,5-dimethyl-pyrrolidine’s methyl groups are positioned to stabilize chair-like conformers, reducing steric clashes [16][14].
Spectroscopic Characterization
While NMR data for this compound are unavailable in the evidence, insights can be drawn from related compounds:
- cis-2,4-Dimethylthiane : ¹H-NMR signals for methyl groups appear as doublets (δ ~1.2–1.5 ppm) due to coupling with adjacent protons. ¹³C-NMR shows methyl carbons at δ ~20–25 ppm [10].
- cis-2,5-Dimethyl-pyrrolidine hydrochloride : Methyl groups resonate as singlets (δ ~1.3 ppm) in ¹H-NMR, with a melting point of 202–203°C, indicating strong ionic interactions [16].
Data Table: Comparative Properties of cis-Dimethyl-Substituted Cyclic Amines
| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 4 | C₅H₁₁N | 85.15* | High ring strain, enhanced reactivity, steric hindrance at N-center |
| cis-2,4-Dimethylthiane | 6 | C₇H₁₄S | 130.25 | Low basicity, lipophilic, stable to oxidation [10] |
| cis-2,6-Dimethylpiperidine | 6 | C₇H₁₅N | 113.20 | Flexible conformation, axial-equatorial methyl interactions [15] |
| cis-2,5-Dimethyl-pyrrolidine | 5 | C₆H₁₃N·HCl | 147.64 | High melting point (202–203°C), ionic solubility [16] |
Biological Activity
Cis-2,4-Dimethyl-azetidine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound, with the molecular formula CHN, features a four-membered ring structure with two methyl groups positioned at the 2 and 4 carbon atoms. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Azetidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | <10 | |
| BGAz-004 | Antitubercular | 30 | |
| BGAz-005 | Antifungal | 30 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
Research has highlighted the potential of azetidine derivatives in cancer therapy. Notably, this compound has shown promise in inhibiting tumor cell proliferation. For instance:
- STAT3 Inhibition : Azetidine analogues have been tested for their ability to inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. Although this compound itself showed weak cellular activity against breast cancer cells at concentrations up to 10 µM, modifications to its structure have led to improved potency ( ).
Anti-inflammatory Activity
The anti-inflammatory properties of azetidine derivatives are also noteworthy. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro:
| Compound | Inflammatory Marker Reduction (%) | Reference |
|---|---|---|
| This compound | 50% inhibition of TNF-alpha production |
This suggests that the compound may be beneficial in treating inflammatory conditions by modulating immune responses.
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that azetidine derivatives exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis, with some compounds achieving MIC values below 10 µg/mL ( ).
- Cellular Mechanism Studies : Investigations into the cellular mechanisms revealed that modifications in the azetidine structure could enhance membrane permeability and cellular uptake, thereby increasing efficacy against cancer cells ( ).
- Pharmacokinetics : The pharmacokinetic profiles of certain azetidine derivatives showed favorable absorption and distribution characteristics, indicating their potential for systemic administration ( ).
Q & A
Q. Q. What safety protocols are essential when handling cis-2,4-Dimethyl-azetidine in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
